N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide
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Overview
Description
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is a complex organic compound with a unique structure that allows for innovative applications in various scientific research areas. This compound is characterized by its benzothiazole core, which is a heterocyclic aromatic organic compound containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiazole ring and subsequent functionalization to introduce the ethyl, methoxy, and methyl groups. The final step involves the formation of the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (such as temperature and pressure), and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as potassium permanganate), reducing agents (such as lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound.
Scientific Research Applications
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)propanamide
Uniqueness
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide is unique due to its specific combination of functional groups and its benzothiazole core. This unique structure allows for a wide range of applications and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-5-21-16-15(24-4)11-6-12(2)17(16)25-19(21)20-18(22)13-7-9-14(23-3)10-8-13/h6-11H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYAMLUBNGBMWOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)OC)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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